3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol
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Overview
Description
3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol is a compound that combines the properties of two distinct chemical entities: 3,5-Dinitrobenzoic acid and 2-(naphthalen-1-ylmethyl)phenol. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . 2-(naphthalen-1-ylmethyl)phenol, on the other hand, is a phenolic compound with a naphthalene moiety, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . This process can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The synthesis of 2-(naphthalen-1-ylmethyl)phenol involves the alkylation of phenol with naphthalen-1-ylmethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of 3,5-Dinitrobenzoic acid follows the same nitration process but on a larger scale, ensuring high purity and yield. The production of 2-(naphthalen-1-ylmethyl)phenol involves large-scale alkylation reactions, often using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzoic acid can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of 3,5-Dinitrobenzoic acid can lead to the formation of amino derivatives.
Substitution: Both 3,5-Dinitrobenzoic acid and 2-(naphthalen-1-ylmethyl)phenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Typical conditions involve the use of Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent for identifying alcohols and amines through derivatization.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoic acid involves its ability to form stable derivatives with alcohols and amines, facilitating their identification and analysis . The nitro groups enhance its reactivity, making it a valuable reagent in various chemical reactions. 2-(naphthalen-1-ylmethyl)phenol, with its phenolic hydroxyl group, can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Used similarly for derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrated benzoic acid with slightly different reactivity and acidity.
2-Hydroxy-5-nitrobenzoic acid: Known for its use in detecting reducing sugars.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity and the ability to form derivatives with higher melting points compared to 4-nitrobenzoic acid . The combination with 2-(naphthalen-1-ylmethyl)phenol adds further versatility, making it suitable for a broader range of applications.
Properties
CAS No. |
62314-95-8 |
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Molecular Formula |
C24H18N2O7 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol |
InChI |
InChI=1S/C17H14O.C7H4N2O6/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-11,18H,12H2;1-3H,(H,10,11) |
InChI Key |
JAJVSKTULJBCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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